5,10,15,20-Tetraphenyl-21H,23H-porphine cobalt(II) is a metalloporphyrin compound characterized by its cobalt ion coordinated to a tetraphenylporphyrin ligand. This compound is notable for its distinct structural features, which include four phenyl groups attached to the porphyrin ring. The molecular formula for this compound is C₄₄H₂₈CoN₄, and it has a molecular weight of approximately 671.65 g/mol. The cobalt(II) ion plays a crucial role in the electronic properties and reactivity of the porphyrin system, making it an important subject of study in coordination chemistry and materials science .
The biological activity of 5,10,15,20-tetraphenyl-21H,23H-porphine cobalt(II) has garnered interest due to its potential applications in biomedical fields. Research indicates that this compound can act as a fluorescent probe for detecting various biological molecules. Its ability to facilitate electron transfer processes makes it a candidate for use in artificial electron transport chains . Furthermore, studies have shown that metalloporphyrins can exhibit antimicrobial properties and may play roles in photodynamic therapy for cancer treatment .
The synthesis of 5,10,15,20-tetraphenyl-21H,23H-porphine cobalt(II) typically involves a two-step process:
Alternative methods include microwave-assisted synthesis techniques that enhance reaction efficiency and yield .
5,10,15,20-Tetraphenyl-21H,23H-porphine cobalt(II) finds applications across various fields:
Interaction studies involving 5,10,15,20-tetraphenyl-21H,23H-porphine cobalt(II) have focused on its ability to coordinate with various substrates and other metal ions. These studies reveal that the compound can form stable complexes with Lewis bases and exhibit unique reactivity patterns when interacting with different chemical environments. Such interactions are crucial for understanding its catalytic mechanisms and biological functions .
Several compounds share structural similarities with 5,10,15,20-tetraphenyl-21H,23H-porphine cobalt(II), including:
The uniqueness of 5,10,15,20-tetraphenyl-21H,23H-porphine cobalt(II) lies in its specific electronic properties derived from the cobalt center which enhances its catalytic efficiency and biological activity compared to similar metalloporphyrins. This makes it particularly valuable for applications requiring precise control over electron transfer processes .
The integration of ionic liquids (ILs) into CoTPP synthesis has emerged as a paradigm for enhancing reaction efficiency and controlling molecular architecture. A representative one-pot methodology involves the coordination of cobalt(II) chloride with meso-tetraphenylporphyrin (H₂TPP) in a molten imidazolium-based IL, such as 1-butyl-3-methylimidazolium bromide (BmimBr). As detailed by Liu and Ji, the IL acts as both solvent and structure-directing agent, facilitating the metallation of H₂TPP at elevated temperatures (120–150°C) under inert conditions. The reaction proceeds via a ligand substitution mechanism, where the IL’s bromide ions transiently coordinate to cobalt, stabilizing the intermediate Co(II)-Br species before final porphyrin incorporation.
Critical to this process is the IL’s ability to lower the activation energy for metallation. Thermogravimetric analysis (TGA) of CoTPP-BmimBr adducts reveals a decomposition onset at 320°C, with complete IL evaporation by 500°C, leaving a carbon-rich Co-N₄ moiety ideal for catalytic applications. This method achieves yields exceeding 85%, significantly outperforming traditional reflux approaches in dimethylformamide (DMF).
The self-organization of CoTPP into functional materials is profoundly influenced by solvent polarity and coordination strength. In nonpolar solvents like toluene, CoTPP adopts a planar geometry, favoring π-π stacking into columnar aggregates. Conversely, polar aprotic solvents (e.g., DMF) induce axial ligand coordination, as evidenced by UV-vis spectral shifts from 412 nm (Soret band) to 435 nm upon DMF binding.
Electrochemical studies on Au(111) substrates demonstrate that alkaline aqueous solutions (pH > 10) promote the formation of CoTPP–OH⁻ adducts, which exhibit a distorted saddle-shaped conformation. Scanning tunneling microscopy (STM) reveals that these adducts self-assemble into chiral domains on Cu(110) surfaces, driven by phenyl group tilting and substrate charge transfer. Density functional theory (DFT) calculations attribute this chirality to asymmetric van der Waals interactions between phenyl rings and the metal surface, with adsorption energies ranging from -2.1 eV (Cu) to -1.8 eV (Au).
Pyrolysis of CoTPP at temperatures above 400°C generates nitrogen-doped carbon matrices (CoNC) with embedded cobalt nanoparticles, pivotal for electrocatalytic oxygen evolution. In situ X-ray diffraction (XRD) identifies intermediate phases during decomposition:
Temperature Range (°C) | Phase Evolution | Crystallite Size (nm) |
---|---|---|
300–400 | CoTPP → Co₃O₄ + Amorphous Carbon | 5–10 |
400–600 | Co₃O₄ → Metallic Co + CO/CO₂ | 10–20 |
>600 | Graphitization of Carbon Matrix | N/A |
Data derived from TGA-MS and XRD analysis.
The retention of Co-N₄ sites up to 500°C is critical for maintaining catalytic activity in oxygen reduction reactions (ORR). Raman spectroscopy of CoNC materials shows a D/G band ratio of 1.2, indicative of moderate graphitization and defect-rich active sites.
Cobalt tetraphenylporphyrin-derived catalysts exhibit exceptional activity in the selective oxidation of ethylbenzene to acetophenone, a reaction critical to pharmaceutical and polymer industries. Sulfur-mediated synthesis of nitrogen-doped carbon-supported CoTPP catalysts enhances Co–Nₓ active sites, with sulfur acting as both a structural modifier and electronic density adjuster. At a sulfur-to-CoTPP mass ratio of 0.2, ethylbenzene conversion reaches 17.3% with 75.6% selectivity to acetophenone, attributed to optimized Co–N coordination and mesoporous structure [4]. Hard-template methods using magnesium oxide further increase surface area to 687 m²/g, achieving 96.5% conversion under mild conditions by improving active site dispersion [5].
Table 1: Impact of Sulfur Addition on CoTPP Catalyst Performance
S/CoTPP Ratio | Conversion (%) | Selectivity (%) | Surface Area (m²/g) |
---|---|---|---|
0.0 | 12.1 | 68.2 | 320 |
0.2 | 17.3 | 75.6 | 510 |
0.5 | 14.8 | 71.3 | 430 |
Recyclability studies demonstrate stable performance over six cycles (16.3% conversion, 73.9% selectivity), underscoring sulfur’s role in stabilizing Co–N bonds against leaching [4].
In CO₂ electroreduction, CoTPP immobilized on TiO₂ nanotubes achieves Faradaic efficiencies of 81% for CO production at −0.8 V vs. RHE. Solvent coordination during immobilization critically modulates activity: pyridine-coordinated CoTPP exhibits 2.3-fold higher current density than dimethylformamide (DMF)-processed analogues due to stronger axial ligand binding [8]. Functionalization with electron-withdrawing groups (e.g., –COOMe) reduces CO selectivity to 54% by weakening Co–pyridine interactions, highlighting the sensitivity of product distribution to ligand electronics [8].
Mechanistic Pathway:
Support morphology also influences performance: anatase TiO₂ enhances charge transfer kinetics compared to rutile phases, while nitrogen-doped graphene supports improve conductivity [3].
CoTPP integrated with graphitic carbon nitride (g-C₃N₄) forms type-II heterojunctions that decouple charge carriers, boosting hydrogen evolution rates. The g-C₃N₄/4% CoTPP composite achieves 46.93 μmol h⁻¹ H₂ under visible light, a 2.73-fold enhancement over bare g-C₃N₄ [6]. π–π stacking between CoTPP and g-C₃N₄ facilitates electron injection from g-C₃N₄’s conduction band (−1.3 eV) to CoTPP’s LUMO (−0.9 eV), while holes migrate reversibly, suppressing recombination [6].
Table 2: Photocatalytic H₂ Evolution Performance
Catalyst | H₂ Rate (μmol h⁻¹) | Wavelength (nm) | Stability (cycles) |
---|---|---|---|
g-C₃N₄ | 17.21 | ≥420 | 3 |
g-C₃N₄/4% CoTPP | 46.93 | ≥420 | 5 |
In acidic media (pH 1.0), cobalt microperoxidase-11 (CoMP11-Ac) derivatives of CoTPP utilize propionic acid groups for proton relay, reducing overpotential by 280 mV via concerted proton-electron transfer [2].
CoTPP catalyzes C–H amination and carbene insertion via cobalt(III)-nitrene and carbene radical intermediates. With organic azides, CoTPP generates a cobalt(III)-nitrene species that abstracts hydrogen atoms from benzylic C–H bonds (k = 1.2 × 10³ M⁻¹s⁻¹), followed by radical rebound to form amines [7]. Electron-deficient porphyrin ligands (e.g., perfluorinated) accelerate nitrene formation by 40% through stabilization of the Co(III) state [7].
For cyclopropanation, iodonium ylides react with CoTPP to form biscarbenoid cobalt(III)-carbene radicals, enabling stereoselective cyclopropane synthesis via a dual catalytic cycle [1]. Transient absorption spectroscopy confirms the existence of N-enolate-carbene radicals, which transfer two carbene units per catalytic turnover [1].
Key Steps in Carbene Transfer:
Substituent effects dictate reactivity: electron-withdrawing groups on the porphyrin increase carbene radical lifetime, enabling broader substrate scope [1] [7].
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